1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Description
1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .
Mode of Action
The compound interacts with TRPV1, leading to its activation. This activation is sensitive to a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . Activation by vanilloids, like capsaicin, and temperatures higher than 42 degrees Celsius, exhibits a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The activation of TRPV1 leads to an influx of calcium ions, which can affect various downstream biochemical pathways. For instance, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel . The compound can also be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin .
Pharmacokinetics
Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . These changes were correlated with time- and dose-dependent decreases in the metabolite to parent plasma concentrations, suggesting that these changes result from a decrease in the oral clearance (CL) of the compound .
Result of Action
The activation of TRPV1 by the compound leads to an influx of calcium ions, which can have various effects at the molecular and cellular level. For instance, it is involved in the mediation of inflammatory pain and hyperalgesia . It also triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Action Environment
Environmental factors such as temperature and pH can influence the action of the compound. For instance, temperatures higher than 42 degrees Celsius can activate the TRPV1 channel . Similarly, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel .
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(27-15-17-29-16-14-26-22(29)21-24-12-7-13-25-21)28-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,20H,15,17H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRHUVIAWVSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.